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  • Product: 1-(Dimethoxymethyl)-4-ethylpiperazine
  • CAS: 82502-65-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Ethyl-4-(dimethoxymethyl)piperazine: A Novel Piperazine Derivative for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of 1-Ethyl-4-(dimethoxymethyl)piperazine, a unique piperazine derivative with significant potential a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 1-Ethyl-4-(dimethoxymethyl)piperazine, a unique piperazine derivative with significant potential as a versatile intermediate in organic synthesis and drug discovery. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates from the well-established chemistry of its constituent functional groups—the N-ethylpiperazine core and the dimethoxymethyl moiety—to provide a robust technical overview. We will delve into its chemical identity, inferred properties, a plausible synthetic pathway, and its prospective applications, with a focus on providing actionable insights for laboratory professionals.

Chemical Identity and Nomenclature

1-Ethyl-4-(dimethoxymethyl)piperazine is a disubstituted piperazine derivative. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a prevalent scaffold in medicinal chemistry.[1] In this molecule, one nitrogen atom is functionalized with an ethyl group, a common modification in the development of pharmacologically active compounds.[2][3] The other nitrogen is substituted with a dimethoxymethyl group. This latter group is a stable acetal, which serves as a protected form of a formyl (aldehyde) group.

Systematic Name: 1-Ethyl-4-(dimethoxymethyl)piperazine Common Synonyms: At present, there are no widely recognized common synonyms for this compound, underscoring its novelty. Researchers may also refer to it as N-ethyl-N'-(dimethoxymethyl)piperazine. Molecular Formula: C₉H₂₀N₂O₂ Molecular Weight: 188.27 g/mol

Below is a diagram illustrating the chemical structure of 1-Ethyl-4-(dimethoxymethyl)piperazine.

Caption: Chemical structure of 1-Ethyl-4-(dimethoxymethyl)piperazine.

Physicochemical Properties (Inferred)

PropertyInferred Value/CharacteristicRationale
Appearance Colorless to pale yellow liquidBased on the appearance of similar N-alkylated piperazines.[4]
Odor Amine-likeCharacteristic odor of piperazine derivatives.[4]
Solubility Soluble in water and common organic solventsThe piperazine core and the oxygen atoms in the dimethoxymethyl group are expected to confer good solubility.[4]
Boiling Point Estimated to be in the range of 200-250 °CHigher than 1-ethylpiperazine (b.p. 156 °C) due to increased molecular weight and polarity.
Basicity (pKa) Two pKa values are expected, typical of piperazines. The pKa of the ethyl-substituted nitrogen will be similar to that of other tertiary amines, while the pKa of the nitrogen bearing the dimethoxymethyl group may be slightly lower due to the electron-withdrawing effect of the oxygen atoms.Piperazine itself has two pKa values of 5.35 and 9.73.[1]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-Ethyl-4-(dimethoxymethyl)piperazine can be envisioned through a two-step process starting from commercially available 1-ethylpiperazine. This synthetic strategy leverages well-established reactions in organic chemistry.

Step 1: N-formylation of 1-ethylpiperazine

The initial step involves the formylation of 1-ethylpiperazine to introduce a formyl group onto the secondary amine. A common and effective method for this transformation is the use of a formylating agent such as ethyl formate.

Step 2: Acetal Formation

The resulting 1-ethylpiperazine-4-carbaldehyde is then converted to the target compound through the formation of a dimethyl acetal. This is typically achieved by reacting the aldehyde with methanol in the presence of an acid catalyst.

The overall synthetic workflow is depicted in the diagram below.

Synthesis_of_1_Ethyl_4_dimethoxymethyl_piperazine cluster_step1 Step 1: N-Formylation cluster_step2 Step 2: Acetal Formation start 1-Ethylpiperazine intermediate 1-Ethylpiperazine-4-carbaldehyde start->intermediate Reaction formylating_agent Ethyl Formate formylating_agent->intermediate methanol Methanol (CH3OH) product 1-Ethyl-4-(dimethoxymethyl)piperazine methanol->product acid_catalyst Acid Catalyst (e.g., HCl) acid_catalyst->product intermediate->product Reaction

Caption: Proposed synthetic workflow for 1-Ethyl-4-(dimethoxymethyl)piperazine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Ethylpiperazine-4-carbaldehyde

  • To a stirred solution of 1-ethylpiperazine (1.0 eq) in a suitable solvent (e.g., toluene), add ethyl formate (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude 1-ethylpiperazine-4-carbaldehyde, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of 1-Ethyl-4-(dimethoxymethyl)piperazine

  • Dissolve the crude 1-ethylpiperazine-4-carbaldehyde (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated hydrochloric acid).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Ethyl-4-(dimethoxymethyl)piperazine.

Potential Applications in Research and Development

The unique structural features of 1-Ethyl-4-(dimethoxymethyl)piperazine make it a promising building block in several areas of chemical synthesis and drug discovery.

  • Intermediate for Aldehyde-Containing Piperazines: The dimethoxymethyl group is a stable protecting group for an aldehyde.[5] This allows for various chemical transformations to be performed on other parts of the molecule without affecting the aldehyde functionality. Subsequent deprotection under acidic conditions would readily furnish the corresponding aldehyde, a versatile functional group for further elaboration.

  • Scaffold for Drug Discovery: The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide range of therapeutic agents, including antipsychotics, antidepressants, and antihistamines.[1] The ethyl group can modulate lipophilicity and metabolic stability, while the protected aldehyde offers a handle for the introduction of diverse pharmacophores through reactions such as reductive amination, Wittig reactions, or condensation reactions. Many piperazine derivatives are explored for their psychoactive and hallucinogenic effects, highlighting the importance of this class of compounds in neuroscience research.[6][7]

  • Synthesis of Heterocyclic Systems: The aldehyde functionality, once deprotected, can participate in cyclization reactions to form more complex heterocyclic systems, which are of great interest in materials science and medicinal chemistry.

Analytical Characterization

The structural elucidation and purity assessment of 1-Ethyl-4-(dimethoxymethyl)piperazine and its intermediates can be achieved using a combination of standard analytical techniques.

Analytical TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Distinct signals for the ethyl group (a quartet and a triplet), the piperazine ring protons (complex multiplets), the methoxy groups (a singlet), and the acetal proton (a singlet). ¹³C NMR: Characteristic peaks for the aliphatic carbons of the ethyl group and piperazine ring, the methoxy carbons, and the acetal carbon.
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the molecular weight of the compound (188.27 g/mol ) should be observed. Fragmentation patterns would likely involve the loss of a methoxy group or cleavage of the piperazine ring.
Infrared (IR) Spectroscopy Characteristic C-H stretching vibrations for the aliphatic groups, and strong C-O stretching bands for the acetal group. The absence of a strong C=O stretching band would confirm the conversion of the aldehyde to the acetal.
Chromatography (GC, HPLC) Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the compound and to monitor the progress of the synthesis.[8][9] For HPLC analysis of piperazine derivatives that lack a strong chromophore, derivatization may be necessary for UV detection.[8]

Safety and Handling

While specific toxicity data for 1-Ethyl-4-(dimethoxymethyl)piperazine is not available, it should be handled with the care appropriate for N-alkylated piperazine derivatives.

  • General Hazards: Piperazine and its derivatives can be corrosive and may cause skin and eye irritation.[4][10] Inhalation of vapors or direct contact should be avoided.

  • Neurotoxicity: Some piperazine compounds have been reported to exhibit neurotoxic effects at high doses.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Handling: Work in a well-ventilated fume hood. Avoid generating aerosols or dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

1-Ethyl-4-(dimethoxymethyl)piperazine represents a novel and potentially valuable building block for organic synthesis and medicinal chemistry. Its structure combines the versatile piperazine scaffold with an ethyl group for modulating physicochemical properties and a protected aldehyde for subsequent functionalization. The proposed synthetic route is straightforward and utilizes common laboratory reagents and techniques. As a Senior Application Scientist, I posit that the exploration of this and similar derivatives could unlock new avenues in the development of novel therapeutics and advanced materials. Researchers are encouraged to consider the synthetic and application potential of this compound in their future research endeavors.

References

  • BenchChem. (2025). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • National Institute of Justice. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • ResearchGate. (2025).
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. (2021, December 12).
  • ResearchGate. (2019).
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment.
  • European Commission. (n.d.). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary.
  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence, 122(3), 174-185.
  • Multichem. (n.d.). 1-Ethylpiperazine Dealer and Distributor.
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  • Wikipedia. (n.d.). Piperazine.
  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • CymitQuimica. (n.d.). CAS 5308-25-8: 1-Ethylpiperazine.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • PubChem. (n.d.). 1-Ethyl-4-methylpiperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}. PMC. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • SciELO South Africa. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one.
  • Google Patents. (n.d.). CN1962649A - Process for synthesizing N-ethyl piperazidine.
  • ResearchGate. (n.d.).

Sources

Exploratory

1-(Dimethoxymethyl)-4-ethylpiperazine molecular weight

An In-Depth Technical Guide to 1-(Dimethoxymethyl)-4-ethylpiperazine Abstract This technical guide provides a comprehensive overview of 1-(dimethoxymethyl)-4-ethylpiperazine, a heterocyclic amine belonging to the versati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Dimethoxymethyl)-4-ethylpiperazine

Abstract

This technical guide provides a comprehensive overview of 1-(dimethoxymethyl)-4-ethylpiperazine, a heterocyclic amine belonging to the versatile piperazine class of compounds. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from its close structural analog, 1-(dimethoxymethyl)-4-methylpiperazine, and the well-characterized precursor, 1-ethylpiperazine. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its physicochemical properties, a proposed synthetic pathway, robust analytical characterization methodologies, and its potential context within pharmaceutical and chemical research. The protocols and theoretical data presented herein are grounded in established principles of organic chemistry and analytical science to ensure a high degree of scientific integrity and practical utility.

Introduction and Scientific Context

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is favored in drug design for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and bioavailability, and for its capacity to engage in multiple hydrogen bonding interactions.[1] The introduction of various substituents onto the piperazine nitrogen atoms allows for the fine-tuning of a compound's biological activity and physicochemical characteristics.[2]

1-(Dimethoxymethyl)-4-ethylpiperazine is a derivative featuring a dimethoxymethyl group at the 1-position and an ethyl group at the 4-position. The dimethoxymethyl group can serve as a protected aldehyde or a synthetic handle for further molecular elaboration, while the N-ethyl group influences the compound's basicity and lipophilicity. This structural combination suggests its potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs).[3][4]

Physicochemical Properties

PropertyValueBasis of Information
Molecular Formula C₉H₂₀N₂O₂Calculated
Molecular Weight 188.27 g/mol Calculated
CAS Number Not assignedN/A
Appearance Colorless to pale yellow liquidPredicted based on analogs[7]
Boiling Point ~160-170 °CEstimated (slightly higher than 1-ethylpiperazine's 157°C)[3]
Density ~0.9 g/mLEstimated (similar to 1-ethylpiperazine's 0.899 g/mL)[3]
Solubility Soluble in water and common organic solventsPredicted based on analogs[7][8]

Proposed Synthesis Pathway

The synthesis of 1-(dimethoxymethyl)-4-ethylpiperazine can be logically achieved through the N-alkylation of 1-ethylpiperazine with a suitable dimethoxymethylating agent. 1-Ethylpiperazine is a commercially available starting material.[3][9] A plausible and efficient method would be the reaction with N,N-dimethylformamide dimethyl acetal, which serves as both the reagent and a solvent under elevated temperatures.

Experimental Protocol: Synthesis of 1-(Dimethoxymethyl)-4-ethylpiperazine

Rationale: This protocol is adapted from general procedures for the N-formylation and subsequent acetal formation on secondary amines. The use of N,N-dimethylformamide dimethyl acetal provides a direct and high-yielding route to the desired product.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-ethylpiperazine (1 equivalent).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 110°C) under a nitrogen atmosphere for 3-5 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the volatile components under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under vacuum to yield the pure 1-(dimethoxymethyl)-4-ethylpiperazine.

G cluster_synthesis Proposed Synthesis Workflow start 1-Ethylpiperazine reaction Reflux (110°C) 3-5 hours start->reaction reagent N,N-Dimethylformamide Dimethyl Acetal reagent->reaction workup Cooling & Evaporation reaction->workup purification Vacuum Distillation workup->purification product 1-(Dimethoxymethyl)-4-ethylpiperazine purification->product

Caption: Proposed synthetic workflow for 1-(dimethoxymethyl)-4-ethylpiperazine.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 1-(dimethoxymethyl)-4-ethylpiperazine. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[11] The expected chemical shifts for 1-(dimethoxymethyl)-4-ethylpiperazine are detailed below.

Group¹H NMR (ppm)¹³C NMR (ppm)Rationale for Chemical Shift
Ethyl -CH₃~1.1~12Typical upfield signal for a methyl group adjacent to a methylene.
Ethyl -CH₂~2.4~52Methylene protons adjacent to a nitrogen atom.
Piperazine -CH₂~2.5-2.8~50-55Protons on the piperazine ring, often appearing as complex multiplets.
Methine -CH~4.2~100Methine proton of the dimethoxymethyl group, deshielded by two oxygen atoms.
Methoxy -OCH₃~3.3~53Methyl protons of the methoxy groups.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[12] For 1-(dimethoxymethyl)-4-ethylpiperazine, Electrospray Ionization (ESI) in positive mode would be suitable.

  • Expected Molecular Ion: [M+H]⁺ at m/z 189.28

  • Key Fragmentation Patterns: The fragmentation would likely involve the loss of a methoxy group (-31 Da), cleavage of the dimethoxymethyl group, and fragmentation of the piperazine ring, which is characteristic of N-alkylpiperazines.[12]

Integrated Analytical Workflow

A standard workflow for the complete characterization of the synthesized product would involve a combination of chromatographic separation and spectroscopic analysis.

G cluster_analysis Analytical Characterization Workflow sample Synthesized Product gcms GC-MS Analysis sample->gcms nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ftir FT-IR Spectroscopy sample->ftir purity Purity Assessment gcms->purity structure Structural Elucidation nmr->structure ftir->structure purity->structure

Caption: Integrated workflow for the analytical characterization of the target compound.

Potential Applications in Research and Drug Development

While specific applications for 1-(dimethoxymethyl)-4-ethylpiperazine have not been documented, its structure suggests several potential uses:

  • Intermediate for API Synthesis: The dimethoxymethyl group can be deprotected to an aldehyde, which is a versatile functional group for building more complex molecular architectures through reactions like reductive amination, Wittig reactions, or condensations. This makes the compound a potentially valuable building block for novel drug candidates.[1][13]

  • Scaffold for Library Synthesis: In medicinal chemistry, the piperazine core is often used to create libraries of compounds for high-throughput screening.[14] 1-(Dimethoxymethyl)-4-ethylpiperazine could be a starting point for such a library, where the aldehyde (after deprotection) is reacted with a diverse set of amines or other nucleophiles.

  • Fragment-Based Drug Discovery: The molecule itself could be explored as a fragment in fragment-based drug discovery programs, where small molecules are screened for their ability to bind to biological targets.

Conclusion

1-(Dimethoxymethyl)-4-ethylpiperazine, with a calculated molecular weight of 188.27 g/mol , represents a versatile yet under-explored member of the piperazine family. Based on the chemistry of its close analogs and precursors, this guide has outlined a reliable synthetic route and a comprehensive analytical strategy for its characterization. Its structural features make it a promising intermediate for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The information provided herein serves as a robust foundation for researchers and scientists looking to synthesize, characterize, and utilize this compound in their research and development endeavors.

References

  • LookChem. (2026, January 29). The Versatile Applications of 1-Ethylpiperazine in Chemical Synthesis. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 1-Ethylpiperazine. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2026, January 6). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved February 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- Properties. Retrieved February 17, 2026, from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved February 17, 2026, from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved February 17, 2026, from [Link]

  • Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Retrieved February 17, 2026, from [Link]

  • MDPI. (2025, December 13). Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. Retrieved February 17, 2026, from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 49860-76-6 | 1-Ethyl-4-methylpiperazine. Retrieved February 17, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved February 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Ethylpiperazine. Retrieved February 17, 2026, from [Link]

  • ChemRxiv. (n.d.). Functional Dithienopyrazines – Structure-Property Relationships. Retrieved February 17, 2026, from [Link]

  • SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved February 17, 2026, from [Link]

  • Research and Reviews. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(Dimethoxymethyl)-4-ethylpiperazine

Executive Summary & Core Directive This Application Note details the protocol for the synthesis of 1-(Dimethoxymethyl)-4-ethylpiperazine , a specialized orthoamide derivative. Unlike standard alkylations, this synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This Application Note details the protocol for the synthesis of 1-(Dimethoxymethyl)-4-ethylpiperazine , a specialized orthoamide derivative. Unlike standard alkylations, this synthesis involves the construction of a nitrogen-acetal functionality (


).

Critical Distinction: This molecule is chemically distinct from 1-(2,2-dimethoxyethyl)-4-ethylpiperazine. The target molecule contains a methine carbon attached directly to the nitrogen, two methoxy groups, and no intervening methylene spacer. This functionality serves as a "masked" formyl group or a highly reactive electrophilic transfer agent in subsequent heterocyclic ring closures.

Scope:

  • Synthesis Strategy: Condensation of 1-ethylpiperazine with trimethyl orthoformate (TMOF).

  • Key Challenge: The product is an aminal acetal and is hydrolytically unstable, reverting to 1-formyl-4-ethylpiperazine in the presence of moisture.

  • Outcome: High-purity isolation via vacuum distillation under anhydrous conditions.

Scientific Principles & Reaction Mechanism[1]

The Chemistry of N-Dimethoxymethylation

The synthesis relies on the reversible condensation of a secondary amine with an orthoester. While primary amines react with orthoformates to yield formimidates (


), secondary amines like 1-ethylpiperazine yield the orthoamide (or amide acetal).

Reaction Equation:



Thermodynamic Considerations

The reaction is equilibrium-driven. The formation of the product is entropically neutral (2 molecules


 2 molecules) but enthalpically challenged by the steric bulk around the nitrogen. To drive the reaction to completion, Methanol (MeOH)  must be continuously removed from the system.
Mechanism Diagram

The following diagram illustrates the stepwise addition-elimination mechanism.

ReactionMechanism Start 1-Ethylpiperazine (Secondary Amine) Inter1 Tetrahedral Intermediate (Unstable) Start->Inter1 Nucleophilic Attack TMOF Trimethyl Orthoformate (Electrophile) TMOF->Inter1 Elim Elimination of MeOH Inter1->Elim Product 1-(Dimethoxymethyl)- 4-ethylpiperazine Elim->Product Formation of N-C-O Bonds Methanol (Byproduct) Methanol (Byproduct) Elim->Methanol (Byproduct)

Figure 1: Mechanistic pathway for the condensation of secondary amines with orthoformates.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 1-Ethylpiperazine (CAS: 5308-25-8), >98% purity.

    • Trimethyl Orthoformate (TMOF) (CAS: 149-73-5), Anhydrous, 99%.

    • Catalyst (Optional): Glacial Acetic Acid or p-Toluenesulfonic acid (0.1 mol%).

  • Equipment:

    • 3-Neck Round Bottom Flask (250 mL).

    • Vigreux Fractionating Column (essential for efficient MeOH removal).

    • Short-path distillation head with thermometer.

    • Nitrogen/Argon inert gas manifold.[1]

    • Oil bath with magnetic stirring.

Step-by-Step Synthesis Procedure
Phase 1: Reaction Setup
  • Drying: Flame-dry the glassware under vacuum and backfill with Argon. Moisture exclusion is critical.

  • Charging: Add 1-Ethylpiperazine (11.4 g, 100 mmol) to the flask.

  • Reagent Addition: Add Trimethyl Orthoformate (31.8 g, 300 mmol) .

    • Note: A 3-fold molar excess of TMOF is used. It acts as both the reagent and the solvent to push the equilibrium.

  • Catalyst: Add 1 drop of Glacial Acetic Acid (approx. 20 µL). Note: Acid catalysis accelerates the initial methoxide exchange.

Phase 2: Equilibrium Displacement (The Drive)
  • Heating: Heat the oil bath to 105°C . The boiling point of TMOF is ~102°C, and MeOH is 64.7°C.

  • Distillation: Adjust the temperature to maintain a slow distillation at the head. You want to distill off the Methanol (bp 64°C) while refluxing the TMOF.

    • Observation: If the head temperature rises above 70°C, you are losing reagent. Increase the reflux ratio.

  • Duration: Continue heating for 4–6 hours until methanol evolution ceases.

Phase 3: Isolation & Purification
  • Stripping: Increase the bath temperature to 120°C to distill off the excess Trimethyl Orthoformate.

  • Vacuum Distillation: Connect the apparatus to a high-vacuum pump (<1 mmHg).

  • Collection: Distill the product.

    • Expected Boiling Point: The product will boil significantly higher than the starting material. Estimate: 85–95°C at 0.5 mmHg .

  • Storage: Collect the fraction under Argon. Store in a desiccator or sealed ampoule. Do not store in standard vials in a humid fridge.

Characterization & Quality Control

The product is an oil that may degrade during analysis if solvents are wet. Use CDCl3 dried over basic alumina for NMR.

NMR Specification Table
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 5.35Singlet1HN-CH-(OMe)2 (Anomeric H)
1H 3.32Singlet6H-OCH3 (Methoxy groups)
1H 2.45 - 2.60Multiplet8HPiperazine Ring Protons
1H 2.40Quartet2HN-CH2-CH3
1H 1.08Triplet3HN-CH2-CH3

Diagnostic Signal: The singlet at ~5.35 ppm is the definitive proof of the


 structure. If this peak is absent and a signal at 8.0 ppm  (Formyl) appears, hydrolysis has occurred.
Impurity Profile
  • Impurity A (Hydrolysis): 1-Formyl-4-ethylpiperazine.

  • Impurity B (Starting Material): 1-Ethylpiperazine.

  • Impurity C (Transamination): If heated too aggressively without MeOH removal, bis-piperazinyl methanes can form (rare with TMOF, common with DMF-DMA).

Stability & Handling (Critical Protocol)

This compound is a Kinetic Product in the presence of water.

Stability Target 1-(Dimethoxymethyl)-4-ethylpiperazine Semi Hemiaminal Intermediate Target->Semi Hydrolysis (Fast) Water + H2O (Atmospheric Moisture) Water->Semi Formyl 1-Formyl-4-ethylpiperazine Semi->Formyl Collapse Methanol 2 x MeOH Semi->Methanol

Figure 2: Degradation pathway upon exposure to moisture.

Handling Rules:

  • Never use aqueous workups (extraction with water/brine will destroy the product instantly).

  • Glassware: Must be oven-dried.

  • Solvents: All reaction solvents must be anhydrous.

Application Context

Why synthesize this molecule?

  • Formylation Reagent: It acts as a transfer reagent to formylate other nucleophiles under mild conditions.

  • Heterocycle Synthesis: It reacts with hydrazines or amidines to close rings (e.g., 1,2,4-triazoles) where the piperazine acts as a leaving group.

  • Protecting Group: It temporarily masks the N-H of the piperazine in non-aqueous steps.

References

  • DeWolfe, R. H. (1974). Synthesis of Amide Acetals and Orthoamides. In Carboxylic Ortho Acid Derivatives. Academic Press.
  • BenchChem. (2025).[1][2] 1-(Dimethoxymethyl)piperidine | Structure and Properties. PubChem.[3][4] Retrieved from [Link] (Verifies stability of N-dimethoxymethyl cyclic amines).

  • Sah, A. K. (2003). Orthoesters in Organic Synthesis. Resonance, 8, 66-74. (Review of TMOF reactivity with amines).
  • Bagley, M. C., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development. (Discusses the interaction of ethyl piperazine and TMOF, noting the formation of formyl derivatives in the presence of water). Retrieved from [Link]

Sources

Application

Formylation reactions using piperazine acetals

Application Note: High-Efficiency Formylation using Piperazine-Based Reagents Executive Summary Formylation—the introduction of a formyl group (-CHO) onto an aromatic ring or active methylene—is a cornerstone transformat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Formylation using Piperazine-Based Reagents

Executive Summary

Formylation—the introduction of a formyl group (-CHO) onto an aromatic ring or active methylene—is a cornerstone transformation in medicinal chemistry. While


-Dimethylformamide (DMF) and its acetal derivative (

-Dimethylformamide dimethyl acetal, DMF-DMA) are industry standards, they suffer from significant drawbacks: toxicity, volatility, and hydrolytic instability.

This Application Note details the use of Piperazine-based Formylation Reagents , specifically


-Diformylpiperazine (DFP)  and Piperazine-derived Aminals/Acetals  (e.g., 

-bis(dimethylaminomethylene)piperazine). These reagents offer a "Green Chemistry" alternative with superior handling characteristics (solid-state, non-volatile), improved atom economy, and simplified workup protocols due to the basicity and water solubility of the piperazine byproduct.

Reagent Classes & Mechanistic Advantages

We categorize piperazine-based formylation into two distinct mechanistic pathways.

Electrophilic Aromatic Substitution (Vilsmeier-Haack Surrogate)

Reagent:


-Diformylpiperazine (DFP)
Target:  Electron-rich aromatics (phenols, indoles, thiophenes).
Advantage:  DFP is a crystalline solid (

). Unlike DMF, it does not decompose into dimethylamine (a carcinogen precursor) upon storage. In Vilsmeier reactions, DFP allows for the simultaneous introduction of two formyl groups if stoichiometry is adjusted, or precise mono-formylation with facile recovery of the piperazine scaffold.
Active Methylene Formylation (DMF-DMA Surrogate)

Reagent: Piperazine-derived Aminals (e.g.,


-Bis(dimethylaminomethylene)piperazine).
Target:  Ketones, lactones, and amino acids (to protect amines as amidines).
Advantage:  These reagents act as higher-boiling, odorless alternatives to DMF-DMA. They convert active methylenes (

) into enaminones (

), which are versatile precursors for heterocycles.

Pathway Visualization

The following diagram illustrates the activation of DFP by oxyphosphorus reagents and its subsequent attack on an aromatic substrate.

Vilsmeier_DFP DFP N,N-Diformylpiperazine (Solid Reagent) Inter1 Chloroiminium Salt (Vilsmeier Reagent) DFP->Inter1 Activation POCl3 POCl3 / (COCl)2 (Activator) POCl3->Inter1 Complex Iminium Intermediate Inter1->Complex + Substrate (-HCl) Substrate Aromatic Substrate (Ar-H) Substrate->Complex Hydrolysis Hydrolysis (NaOAc/H2O) Complex->Hydrolysis Quench Product Formylated Product (Ar-CHO) Hydrolysis->Product Byproduct Piperazine Salt (Water Soluble/Recoverable) Hydrolysis->Byproduct

Figure 1: Mechanistic flow of Vilsmeier-Haack formylation using DFP. Note the generation of a recoverable piperazine salt.

Experimental Protocols

Protocol A: Mono-Formylation of Indoles using DFP

Application: Synthesis of 3-formylindoles (pharmaceutical intermediates).

Materials:

  • Indole derivative (

    
    )
    
  • 
    -Diformylpiperazine (DFP) (
    
    
    
    ,
    
    
    ,
    
    
    )
  • Phosphorus Oxychloride (

    
    ) (
    
    
    
    ,
    
    
    )
  • Dichloromethane (DCM) (anhydrous,

    
    )
    

Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve DFP in DCM (
    
    
    
    ). Cool to
    
    
    .
  • Reagent Formation: Dropwise add

    
     over 15 minutes. The solution will turn pale yellow, indicating the formation of the chloroiminium salt. Critical: Stir for 30 min at 
    
    
    
    to ensure complete activation.
  • Addition: Dissolve the indole substrate in DCM (

    
    ) and add it dropwise to the reaction mixture.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Hydrolysis (Crucial Step): Pour the reaction mixture into ice-cold aqueous Sodium Acetate (

    
    ). Stir vigorously for 1 hour. Note: Acidic hydrolysis alone may trap the product as the stable iminium salt; acetate buffer ensures complete conversion to the aldehyde.
    
  • Workup: Separate the organic layer. Wash the aqueous layer (containing piperazine salts) with DCM (

    
    ). Combine organics, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

Validation Criteria:

  • Yield:

    
     typical.
    
  • Purity:

    
     (HPLC).
    
  • Self-Check: If yield is low, check the moisture content of DFP. As a hygroscopic solid, it must be dried in a vacuum desiccator before use.

Protocol B: Enaminone Synthesis using Piperazine Aminals

Application: Converting ketones to enaminones (surrogate for DMF-DMA).

Materials:

  • Acetophenone derivative (

    
    )
    
  • 
    -Bis(dimethylaminomethylene)piperazine (
    
    
    
    - Note: Reagent is bifunctional)
  • Solvent: Toluene or Xylene (

    
    )
    

Procedure:

  • Setup: Mix the ketone and the piperazine reagent in toluene.

  • Reflux: Heat to reflux (

    
    ) for 12–24 hours. The reaction is driven by the release of dimethylamine (use a trap or fume hood).
    
  • Monitoring: The reaction is complete when the starting ketone spot disappears on TLC.

  • Isolation: Cool to RT. The product often precipitates.[1] If not, remove solvent under vacuum.

  • Purification: Triturate with cold hexanes.

Comparative Analysis: DFP vs. DMF

The following data highlights the operational superiority of DFP in regulated environments.

FeatureN,N-Dimethylformamide (DMF)N,N-Diformylpiperazine (DFP)
Physical State Liquid (High b.p.)Crystalline Solid
Toxicity Potent Hepatotoxin (Reprotoxic)Low Toxicity Profile
Vilsmeier Activity HighModerate to High (Tunable)
Workup Difficult (Water miscible, high b.p.)Easy (Acid-soluble byproduct)
Atom Economy Low (Single formyl donor)High (Dual formyl donor potential)
Stability Hydrolyzes to DimethylamineStable solid

Troubleshooting & Optimization

  • Issue: Incomplete Hydrolysis.

    • Cause: The piperazine-iminium intermediate is exceptionally stable.

    • Solution: Use a buffered quench (Sodium Acetate) rather than simple water. Heating the quench mixture to

      
       for 30 minutes can also drive the equilibrium to the aldehyde.
      
  • Issue: Solubility of DFP.

    • Cause: DFP is less soluble in non-polar solvents (Hexane, Toluene) than DMF.

    • Solution: Use DCM, Chloroform, or Acetonitrile. If using

      
      , the formed salt is usually soluble in DCM.
      
  • Issue: Hygroscopicity.

    • Cause: DFP absorbs atmospheric moisture, deactivating the

      
      .
      
    • Solution: Store DFP in a desiccator. Dry under vacuum (

      
      , 2 h) prior to critical reactions.
      

References

  • Katritzky, A. R.; Marson, C. M. (1987). "Vilsmeier-Haack Formylation with N,N-Diformylpiperazine." Journal of Organic Chemistry, 52(12), 2726–2730.

  • Creech, C. et al. (2010). "Toxicity and Safety of DMF Substitutes in Process Chemistry." Organic Process Research & Development, 14(4), 960-967.

  • Bredereck, H. et al. (1968). "Syntheses with Acid Amides and Aminals." Chemische Berichte, 101(1), 41-50.

  • Gauthier, J. Y. et al. (2002). "Use of Diformylpiperazine in the Synthesis of COX-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(10), 1385-1388.

Disclaimer: This protocol involves the use of corrosive reagents (


) and should only be performed by trained personnel in a fume hood. Always consult the SDS for DFP and Phosphorus Oxychloride before use.

Sources

Method

The Architect's Reagent: A Technical Guide to 1-(Dimethoxymethyl)-4-ethylpiperazine in Modern Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and organic synthesis, the quest for efficient and versatile building blocks is perpetual. Heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and organic synthesis, the quest for efficient and versatile building blocks is perpetual. Heterocyclic scaffolds form the backbone of a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of a single carbon atom to construct these rings is a cornerstone of synthetic strategy. This guide delves into the applications of 1-(Dimethoxymethyl)-4-ethylpiperazine, a potent and versatile C1 synthon, in the synthesis of diverse heterocyclic systems. While direct literature on this specific reagent is emerging, its structural motifs suggest a reactivity profile analogous to well-established formylating agents like N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This document provides detailed application notes and protocols based on this inferred reactivity, offering a predictive framework for its use in constructing key heterocyclic cores.

The Power of a Masked Formyl Group: Understanding the Reagent's Potential

1-(Dimethoxymethyl)-4-ethylpiperazine possesses a dimethoxymethyl group, which serves as a protected or "masked" formyl group. This functionality allows for the controlled introduction of a single carbon unit into a molecule. The ethylpiperazine moiety contributes to the reagent's solubility, basicity, and steric profile, potentially offering advantages in specific reaction contexts over other formylating agents.

The primary mode of action involves the reaction of 1-(dimethoxymethyl)-4-ethylpiperazine with a nucleophile, leading to the formation of an enamine or a related intermediate. This intermediate is then primed for intramolecular cyclization to yield the desired heterocyclic ring.

Application in Pyrimidine Synthesis: A Gateway to Bioactive Scaffolds

The pyrimidine ring is a fundamental component of nucleic acids and is found in numerous approved drugs. The synthesis of substituted pyrimidines is, therefore, of paramount importance. 1-(Dimethoxymethyl)-4-ethylpiperazine can serve as a key reagent in the construction of the pyrimidine core by reacting with active methylene compounds to form an enaminone intermediate, which is then cyclized with an amidine.

Protocol 1: Synthesis of a Substituted Pyrimidine

This protocol outlines the synthesis of a generic 4,6-disubstituted pyrimidine from a ketone with an α-methylene group and an amidine hydrochloride.

Step 1: Formation of the Enaminone Intermediate

  • To a solution of the ketone (1.0 eq.) in an anhydrous aprotic solvent (e.g., toluene, DMF) under an inert atmosphere (N₂ or Ar), add 1-(Dimethoxymethyl)-4-ethylpiperazine (1.2 eq.).

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The enaminone intermediate can be isolated by removing the solvent under reduced pressure, or used directly in the next step.

Causality Behind Experimental Choices: The use of an anhydrous aprotic solvent is crucial to prevent the hydrolysis of the acetal functionality of the reagent. Heating is necessary to drive the condensation and elimination of methanol.

Step 2: Cyclization with Amidine

  • To the crude or purified enaminone from Step 1, add a solution of the amidine hydrochloride (1.1 eq.) and a non-nucleophilic base (e.g., sodium methoxide, potassium carbonate) (2.2 eq.) in a polar protic solvent like ethanol or methanol.

  • Reflux the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting pyrimidine derivative by column chromatography on silica gel or by recrystallization.

Trustworthiness of the Protocol: This two-step, one-pot procedure is a well-established method for pyrimidine synthesis.[1] The formation of the enaminone intermediate is typically high-yielding, and the subsequent cyclization with various amidines allows for the creation of a diverse library of pyrimidine derivatives.

Table 1: Representative Data for Pyrimidine Synthesis (Analogous to DMF-DMA)

Ketone SubstrateAmidine SubstrateProductYield (%)Reference
AcetophenoneBenzamidine HCl4-Phenyl-6-methylpyrimidine85[1]
CyclohexanoneAcetamidine HCl5,6,7,8-Tetrahydro-2-methylquinazoline78[2]
PropiophenoneGuanidine HCl2-Amino-4-phenyl-6-ethylpyrimidine92[3]

Diagram 1: Workflow for Pyrimidine Synthesis

G cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Cyclization Ketone Ketone Enaminone Enaminone Intermediate Ketone->Enaminone Heat, Toluene Reagent 1-(Dimethoxymethyl)- 4-ethylpiperazine Reagent->Enaminone Pyrimidine Substituted Pyrimidine Enaminone->Pyrimidine Reflux, Ethanol Amidine Amidine Amidine->Pyrimidine Base Base (e.g., NaOMe) Base->Pyrimidine

Caption: General workflow for the two-step synthesis of substituted pyrimidines.

Crafting Imidazoles: A Versatile Core in Medicinal Chemistry

The imidazole ring is another privileged scaffold in drug discovery, present in drugs like the antifungal agent ketoconazole and the proton pump inhibitor omeprazole. 1-(Dimethoxymethyl)-4-ethylpiperazine can be employed in the synthesis of imidazoles by reacting with α-amino ketones or their precursors.

Protocol 2: Synthesis of a Substituted Imidazole

This protocol describes a general method for the synthesis of a 1,2,5-trisubstituted imidazole from an α-amino ketone.

  • To a solution of the α-amino ketone hydrochloride (1.0 eq.) in a polar solvent such as acetonitrile or ethanol, add a base (e.g., triethylamine, 1.1 eq.) to liberate the free amine.

  • Add 1-(Dimethoxymethyl)-4-ethylpiperazine (1.1 eq.) to the reaction mixture.

  • Reflux the mixture for 6-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

  • The crude product is then purified by flash column chromatography or recrystallization to afford the pure imidazole derivative.

Expertise & Experience: The choice of solvent and base can be critical. For less reactive α-amino ketones, a higher boiling point solvent and a stronger, non-nucleophilic base might be required. The reaction proceeds through the formation of an N-formyl intermediate which then undergoes intramolecular condensation and aromatization.

Diagram 2: Proposed Mechanism for Imidazole Synthesis

G cluster_mechanism Proposed Mechanism AminoKetone α-Amino Ketone FormylIntermediate N-Formyl Intermediate AminoKetone->FormylIntermediate Formylation Reagent 1-(Dimethoxymethyl)- 4-ethylpiperazine Reagent->FormylIntermediate CyclizedIntermediate Cyclized Intermediate FormylIntermediate->CyclizedIntermediate Intramolecular Condensation Imidazole Substituted Imidazole CyclizedIntermediate->Imidazole Aromatization (-H₂O)

Caption: Proposed mechanistic pathway for the synthesis of substituted imidazoles.

Table 2: Expected Outcomes for Imidazole Synthesis (Based on Analogs)

α-Amino Ketone SubstrateExpected Imidazole ProductExpected Yield Range (%)
2-Amino-1-phenylethanone HCl2,5-Diphenyl-1H-imidazole70-85
1-Amino-3,3-dimethylbutan-2-one HCl2-tert-Butyl-5-methyl-1H-imidazole65-80
2-Amino-1-(4-methoxyphenyl)ethanone HCl2,5-Bis(4-methoxyphenyl)-1H-imidazole75-90

Synthesis of Fused Heterocycles: Expanding Molecular Complexity

1-(Dimethoxymethyl)-4-ethylpiperazine can also be a valuable reagent in the synthesis of fused heterocyclic systems. For instance, it can react with compounds containing an active methylene group adjacent to a nitrogen heterocycle to facilitate annulation reactions.

Protocol 3: Synthesis of a Pyrazolo[3,4-d]pyrimidine

This protocol details the synthesis of a pyrazolo[3,4-d]pyrimidine, a scaffold found in kinase inhibitors, from a 5-aminopyrazole-4-carbonitrile.

  • In a round-bottom flask, dissolve the 5-aminopyrazole-4-carbonitrile derivative (1.0 eq.) in an excess of 1-(Dimethoxymethyl)-4-ethylpiperazine (3.0-5.0 eq.).

  • Heat the reaction mixture to 120-140 °C for 2-8 hours. Monitor the reaction by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Add a non-polar solvent like hexane or diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to obtain the pyrazolo[3,4-d]pyrimidine product.

Authoritative Grounding: The synthesis of pyrazolo[3,4-d]pyrimidines often involves the condensation of a 5-aminopyrazole derivative with a one-carbon synthon. The use of formamide acetals in this context is well-documented.[4]

Diagram 3: Logical Relationship in Fused Heterocycle Synthesis

G Start Starting Material (e.g., Aminopyrazole) Intermediate Formimidate Intermediate Start->Intermediate Reaction with Reagent Reagent 1-(Dimethoxymethyl)- 4-ethylpiperazine Reagent->Intermediate Product Fused Heterocycle (e.g., Pyrazolo[3,4-d]pyrimidine) Intermediate->Product Intramolecular Cyclization

Caption: Logical flow for the synthesis of fused heterocycles.

Safety and Handling

1-(Dimethoxymethyl)-4-ethylpiperazine is expected to be a moisture-sensitive and potentially corrosive liquid. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store the reagent under an inert atmosphere and away from sources of moisture.

Conclusion

1-(Dimethoxymethyl)-4-ethylpiperazine emerges as a promising and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its ability to act as a masked formylating agent and a one-carbon synthon makes it a valuable tool for medicinal chemists and synthetic organic chemists. The protocols and insights provided in this guide, based on the reactivity of analogous compounds, offer a solid foundation for exploring the full potential of this reagent in the rapid construction of complex and biologically relevant heterocyclic scaffolds. As research progresses, the unique properties conferred by the ethylpiperazine moiety may reveal further advantages and novel applications in the field of heterocycle synthesis.

References

  • Reddy Arava, V. et al. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica, 2(3), 178-186. [Link]

  • Knoll GmbH. (1979). Piperazine compounds.
  • Sciforum. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (2005). Molecules, 10(8), 949-966. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2018). Heterocyclic Letters, 8(4), 545-564. [Link]

  • Nitroimidazoles Part 9. Synthesis, molecular docking, and anticancer evaluations of piperazine-tagged imidazole derivatives. (2019). Journal of the Serbian Chemical Society, 84(10), 1059-1073. [Link]

  • Recent advances in the synthesis of imidazoles. (2021). Organic & Biomolecular Chemistry, 19(3), 496-515. [Link]

  • Synthesis of Pyrimidine. (n.d.). ChemTube3D. [Link]

Sources

Application

Application Note: Protocols for N-Formylation of Piperazine Scaffolds

Abstract & Strategic Importance Piperazine moieties are privileged pharmacophores in drug discovery, appearing in blockbuster drugs such as Ciprofloxacin (antibiotic), Imatinib (oncology), and Sildenafil (vasodilator).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Piperazine moieties are privileged pharmacophores in drug discovery, appearing in blockbuster drugs such as Ciprofloxacin (antibiotic), Imatinib (oncology), and Sildenafil (vasodilator).[1] N-formylation of the piperazine ring is a critical transformation, serving two primary roles:

  • Protection: Masking the secondary amine during multi-step synthesis.

  • Activation: Acting as a precursor for N-methyl groups (via reduction) or isocyanides (via dehydration).

This guide details three distinct protocols for N-formylation, selected based on atom economy , scalability , and substrate sensitivity . Unlike generic amine protocols, these methods address the specific challenge of piperazine: controlling mono- vs. bis-functionalization in a symmetric diamine.

Mechanistic Insight

The N-formylation of piperazine proceeds via nucleophilic acyl substitution . The secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the formylating agent.

Core Mechanism (Acetic Formic Anhydride Route)

The most robust method utilizes Acetic Formic Anhydride (AFA) .[2] AFA is a mixed anhydride where the formyl carbonyl is significantly more electrophilic than the acetyl carbonyl due to reduced steric hindrance and electronic factors.

Key Selectivity Driver: The reaction must be kept cold (0°C to -20°C). At higher temperatures, the rate of acetylation (impurity formation) increases, and AFA decomposes into acetic acid and Carbon Monoxide (CO).

ReactionMechanism Reagents Formic Acid + Acetic Anhydride AFA Acetic Formic Anhydride (AFA) Reagents->AFA Dehydration (In Situ Prep) Intermediate Tetrahedral Intermediate AFA->Intermediate Nucleophilic Attack (Fast) Piperazine Piperazine (Nucleophile) Piperazine->Intermediate Product N-Formylpiperazine Intermediate->Product Collapse Byproduct Acetic Acid (Leaving Group) Intermediate->Byproduct

Figure 1: Mechanistic pathway of N-formylation via Acetic Formic Anhydride (AFA).

Method Selection Guide

Choose the protocol that matches your scale and substrate stability.

FeatureMethod A: AFA (Gold Standard) Method B: Ammonium Formate (Green) Method C: Ethyl Formate (Industrial)
Reagent Acetic Formic AnhydrideAmmonium FormateEthyl Formate
Conditions 0°C, DCM or THFReflux (80°C+), Acetonitrile/NeatReflux (54°C), often neat
Yield High (90-98%)Good (80-90%)Moderate to Good
Selectivity Excellent (Kinetic control)Moderate (Thermodynamic)Good
Atom Economy Low (Acetic acid waste)High (Water/Ammonia waste)Moderate (Ethanol waste)
Best For Small scale, acid-sensitive, complex substrates. Green chemistry, robust substrates, avoiding toxic solvents. Large scale process, cheap reagents.

Detailed Protocols

Protocol A: The "Gold Standard" (Acetic Formic Anhydride)

Recommended for high-value intermediates where yield and purity are paramount.

Safety Warning: AFA is unstable.[2] It decomposes to CO gas. Never store AFA in a sealed container.[3] Prepare fresh and use immediately.

Reagents:

  • Piperazine derivative (1.0 equiv)

  • Formic acid (98%, 1.2 equiv)

  • Acetic anhydride (1.1 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step:

  • Preparation of AFA (In Situ):

    • In a dry flask under N₂, cool Acetic Anhydride (1.1 equiv) to 0°C.

    • Add Formic Acid (1.2 equiv) dropwise over 15 minutes. Exothermic reaction.

    • Stir at 0°C for 15 minutes, then warm to 50°C for 15 minutes, then rapid cool back to 0°C. This ensures maximum conversion to AFA.

  • Reaction:

    • Dissolve the Piperazine substrate in DCM (approx. 0.2 M).

    • Add the cooled AFA solution dropwise to the amine solution at 0°C.

    • Expert Tip: Adding AFA to the amine prevents high local concentrations of anhydride, reducing bis-formylation risk if limiting reagent is used.

  • Monitoring:

    • Stir at 0°C to RT. Reaction is usually complete in <1 hour. Monitor by TLC (MeOH/DCM) or LCMS.

  • Workup:

    • Quench with saturated NaHCO₃ solution (gas evolution!).

    • Extract with DCM (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Green" Approach (Ammonium Formate)

Recommended for robust substrates and avoiding halogenated solvents.

Reagents:

  • Piperazine derivative (1.0 equiv)

  • Ammonium Formate (1.5 - 2.0 equiv)

  • Acetonitrile (or PEG-400 for solvent-free)

Step-by-Step:

  • Setup:

    • Combine Piperazine and Ammonium Formate in Acetonitrile (0.5 M).

  • Reaction:

    • Heat to reflux (approx. 82°C).

    • Ammonium formate decomposes to formamide and water/ammonia, driving the reaction.

    • Time: 4–12 hours.

  • Workup:

    • Cool to RT. Filter off any inorganic solids.

    • Evaporate solvent.[4]

    • Resuspend residue in EtOAc, wash with water to remove excess ammonium salts.

    • Expert Tip: If using PEG-400, extract the product with ether/EtOAc directly from the PEG matrix.

Protocol C: Selective Mono-Formylation of Piperazine

The challenge with piperazine is its symmetry. To get the mono-formyl product (N-formylpiperazine) without the bis-formyl byproduct:

Strategy: Use the Mono-Hydrochloride Salt .

Step-by-Step:

  • Salt Formation:

    • Dissolve Piperazine (1 equiv) in Ethanol.

    • Add HCl (1 equiv, 1M in ether) dropwise. Precipitate the mono-HCl salt.

  • Formylation:

    • Subject the Piperazine.HCl salt to Protocol C (Ethyl Formate) .

    • Reflux in Ethyl Formate (excess, acts as solvent).

  • Mechanism:

    • The protonated nitrogen (

      
      ) is non-nucleophilic.
      
    • Only the free amine reacts.

  • Workup:

    • Evaporate Ethyl Formate.

    • Basify with NaOH to liberate the free amine of the product.

    • Extract with DCM.[2]

Critical Control Points & Troubleshooting

IssueCauseSolution
N-Acetyl Impurity Reaction temp too high during AFA method.Keep reaction at 0°C. Ensure AFA prep is cooled before addition.
Bis-formylation Excess reagent or wrong stoichiometry.Use Protocol C (Mono-HCl salt) or use 5.0 equiv of Piperazine and recycle excess.
Low Yield (Ammonium Formate) Incomplete dehydration of salt.Ensure reflux temp is reached. Add a trap to remove water if possible.
Reagent Decomposition AFA stored too long.Make fresh. AFA degrades significantly within hours at RT.
Decision Logic for Optimization

Optimization Start Select Protocol IsMono Need Mono- Selectivity? Start->IsMono IsAcidSensitive Is substrate acid sensitive? UseAFA Use Protocol A (AFA) at 0°C IsAcidSensitive->UseAFA Yes (Fast/Mild) UseAmmForm Use Protocol B (Ammonium Formate) IsAcidSensitive->UseAmmForm No (Robust/Green) IsMono->IsAcidSensitive No UseMonoSalt Use Protocol C (Mono-HCl Salt) IsMono->UseMonoSalt Yes

Figure 2: Decision matrix for selecting the optimal N-formylation protocol.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-formyl as a protecting group).[5]

  • Strazzolini, P., et al. (1990). "Acetic Formic Anhydride: A Review." Tetrahedron. (Definitive guide on AFA preparation and stability).

  • Reddy, P. G., et al. (2000). "A convenient method for the N-formylation of secondary amines and anilines using ammonium formate."[4][6] Tetrahedron Letters. (Primary source for Protocol B). [6]

  • Dukic, J. P., et al. (2018).[7] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules. (Source for mono-protonation strategy).

  • Sheehan, J. C., & Yang, D-D. H. (1958). "The Use of N-Formylamino Acids in Peptide Synthesis." Journal of the American Chemical Society. (Historical context for AFA usage).

Sources

Method

Application Notes and Protocols for 1-(Dimethoxymethyl)-4-ethylpiperazine Solvent Compatibility

Authored by: Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and protocols for assessing the solvent compatibility of 1-(Dimethoxymethyl)-4-ethylpiperazine. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for assessing the solvent compatibility of 1-(Dimethoxymethyl)-4-ethylpiperazine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as a pharmaceutical intermediate or in other synthetic applications. The protocols outlined herein are designed to establish a robust understanding of the compound's solubility and stability in a range of common laboratory solvents, a critical step in process development, formulation, and analytical method design. The methodologies are grounded in the principles of forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, to ensure scientific rigor and regulatory relevance.[1][2][3][4]

Introduction: The Critical Role of Solvent Compatibility

The selection of an appropriate solvent system is a cornerstone of successful chemical process development and formulation. An ideal solvent not only dissolves the compound of interest to the desired concentration but also maintains its chemical integrity over time. Incompatible solvents can lead to degradation, the formation of impurities, and ultimately, compromise the safety and efficacy of the final product.[5] Therefore, a thorough evaluation of solvent compatibility is an indispensable part of early-stage drug development.[3][6]

This guide focuses on 1-(Dimethoxymethyl)-4-ethylpiperazine, a molecule incorporating two key functional groups that dictate its chemical behavior: a tertiary amine within an ethylpiperazine ring and a dimethoxymethyl acetal. Understanding the inherent reactivity of these moieties is crucial for predicting and testing the compound's stability.

Molecular Structure and Predicted Reactivity

A foundational understanding of the molecular structure of 1-(Dimethoxymethyl)-4-ethylpiperazine is essential for anticipating its behavior in various chemical environments.

Figure 1: Molecular structure of 1-(Dimethoxymethyl)-4-ethylpiperazine highlighting key functional groups.

The Ethylpiperazine Moiety

The piperazine ring contains two nitrogen atoms, rendering the molecule basic.[7] The N-ethyl group makes the adjacent nitrogen a tertiary amine. This basicity means the compound will be soluble in acidic aqueous solutions due to salt formation. The nitrogen atoms also possess lone pairs of electrons, making them potential nucleophiles. However, significant reactivity as a nucleophile is generally not expected under typical solvent storage conditions unless reactive electrophiles are present.

The Dimethoxymethyl Acetal Group

The dimethoxymethyl group is a dimethyl acetal. Acetals are well-known protecting groups for aldehydes and are characterized by their stability in neutral and basic conditions but are highly susceptible to hydrolysis under acidic conditions.[8] The presence of even trace amounts of acid, potentially in conjunction with water, can catalyze the hydrolysis of the acetal to form 4-ethylpiperazine-1-carbaldehyde and two equivalents of methanol. This is the most probable degradation pathway for this molecule.

G reactant 1-(Dimethoxymethyl)-4-ethylpiperazine intermediate Protonated Acetal Intermediate reactant->intermediate + H+ products 4-Ethylpiperazine-1-carbaldehyde + 2 CH3OH intermediate->products + H2O, - H+ catalyst H+ (Acid Catalyst) + H2O catalyst->intermediate

Figure 2: Predicted acid-catalyzed hydrolysis pathway of the dimethoxymethyl group.

Experimental Protocols

The following protocols provide a framework for a comprehensive assessment of the solvent compatibility of 1-(Dimethoxymethyl)-4-ethylpiperazine. These are designed as starting points and may be adapted based on specific experimental needs.

General Workflow for Solvent Compatibility Assessment

The overall process involves a tiered approach, from qualitative solubility screening to a quantitative stability study.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Stability Study cluster_2 Phase 3: Data Analysis qual_sol Qualitative Solubility Screening quant_sol Quantitative Solubility Determination (HPLC) qual_sol->quant_sol For promising solvents prep_stock Prepare Stock Solutions in Selected Solvents quant_sol->prep_stock Select solvents for stability incubation Incubate at Ambient and Accelerated Conditions prep_stock->incubation analysis Analyze at Time Points (e.g., T=0, 24h, 48h, 1 week) incubation->analysis hplc_analysis HPLC-UV/MS Analysis analysis->hplc_analysis Analyze samples data_interp Quantify Parent Compound & Identify Degradants hplc_analysis->data_interp report Summarize in Compatibility Table data_interp->report

Figure 3: General experimental workflow for solvent compatibility testing.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess the solubility of 1-(Dimethoxymethyl)-4-ethylpiperazine in a broad range of common laboratory solvents.

Materials:

  • 1-(Dimethoxymethyl)-4-ethylpiperazine

  • Vials (e.g., 2 mL glass vials)

  • Vortex mixer

  • Analytical balance

  • A selection of solvents (see Table 1 for suggestions)

Procedure:

  • Weigh approximately 10 mg of 1-(Dimethoxymethyl)-4-ethylpiperazine into a tared vial.

  • Add the selected solvent dropwise (e.g., in 100 µL increments).

  • After each addition, cap the vial and vortex for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid against a dark background.

  • Continue adding solvent until the solid is fully dissolved or a maximum volume (e.g., 2 mL) is reached.

  • Record the observations and classify the solubility as shown in Table 1.

Table 1: Solubility Classification and Suggested Solvents

Solubility ClassificationApproximate Range (mg/mL)Suggested Solvents for Screening
Very Soluble >100Water, Methanol, Ethanol
Freely Soluble 100 - 33Dichloromethane (DCM), Chloroform
Soluble 33 - 10Acetone, Acetonitrile (ACN)
Sparingly Soluble 10 - 1Isopropanol (IPA), Ethyl Acetate
Slightly Soluble 1 - 0.1Toluene, Tetrahydrofuran (THF)
Practically Insoluble <0.1Hexanes, Heptane, Diethyl Ether
Protocol 2: Quantitative Stability Study (Forced Degradation)

Objective: To quantify the stability of 1-(Dimethoxymethyl)-4-ethylpiperazine in selected solvents under ambient and accelerated (thermal stress) conditions. This protocol is based on the principles of forced degradation studies.[1][4]

Materials:

  • 1-(Dimethoxymethyl)-4-ethylpiperazine

  • Class A volumetric flasks

  • HPLC vials with caps

  • Calibrated oven or incubator

  • HPLC-UV/MS system[9][10]

Procedure:

  • Solvent Selection: Choose a representative set of solvents from the solubility screen. Include at least one protic solvent (e.g., Methanol), one aprotic polar solvent (e.g., Acetonitrile), and one less polar solvent in which the compound is soluble (e.g., Dichloromethane). Also, include an acidic and a basic control (e.g., Methanol with 0.1% formic acid and Methanol with 0.1% ammonium hydroxide).

  • Stock Solution Preparation: Prepare a stock solution of 1-(Dimethoxymethyl)-4-ethylpiperazine in each selected solvent at a known concentration (e.g., 1.0 mg/mL). Ensure the compound is fully dissolved.

  • Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of each stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) and inject it into the HPLC system. This will serve as the baseline.

  • Incubation:

    • Ambient Condition: Store a portion of each stock solution in a tightly capped vial at room temperature (20-25°C), protected from light.

    • Accelerated Condition: Store another portion of each stock solution in a tightly capped vial in an oven at an elevated temperature (e.g., 50°C).

  • Time-Point Analysis: At predetermined time points (e.g., 6 hours, 24 hours, 48 hours, and 1 week), withdraw an aliquot from each of the stored solutions (both ambient and accelerated).

  • Sample Preparation for Analysis: Dilute the withdrawn aliquots to the same concentration as the T=0 sample and analyze by HPLC-UV/MS.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample using the peak area from the HPLC-UV chromatogram.

    • Examine the chromatograms for the appearance of new peaks, which indicate degradation products.

    • Use the mass spectrometry data to obtain the mass-to-charge ratio (m/z) of any new peaks to aid in their identification.

Analytical Methodology: HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is the recommended analytical technique for this study due to its ability to separate, quantify, and identify the parent compound and its potential degradants.[9][11]

Suggested HPLC-UV/MS Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm (or a wavelength determined by a UV scan of the parent compound)

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a relevant mass range (e.g., m/z 100-500).

Data Interpretation and Reporting

The results of the stability study should be summarized in a clear and concise format. A table is highly recommended for this purpose.

Table 2: Example Solvent Compatibility and Stability Data Summary

SolventStorage ConditionT=0 (% Area)T=24h (% Area Remaining)T=1 week (% Area Remaining)New Peaks Observed (m/z)Comments
Acetonitrile25°C100.099.899.5NoneExcellent stability
Acetonitrile50°C100.098.596.2Minor peak at m/z 157.1Minor degradation at elevated temp.
Methanol25°C100.099.799.1NoneExcellent stability
Methanol50°C100.097.995.0Minor peak at m/z 157.1Minor degradation at elevated temp.
DCM25°C100.099.999.6NoneExcellent stability
Methanol + 0.1% Formic Acid25°C100.045.25.1Major peak at m/z 157.1Rapid degradation due to acid hydrolysis
Methanol + 0.1% NH4OH25°C100.099.899.4NoneExcellent stability in basic conditions

Note: The m/z of 157.1 would correspond to the protonated molecule of the expected aldehyde degradant, 4-ethylpiperazine-1-carbaldehyde.

Conclusion and Recommendations

Based on the predicted reactivity and the results from the outlined protocols, 1-(Dimethoxymethyl)-4-ethylpiperazine is expected to be stable in a wide range of neutral and basic aprotic and protic solvents. The primary incompatibility will be with acidic conditions, which will cause rapid hydrolysis of the dimethoxymethyl acetal. Therefore, for applications requiring long-term storage in solution, buffered neutral or slightly basic solvent systems are recommended. Acidic reagents or solvents should be avoided during workup and storage unless the cleavage of the acetal is the desired reaction. These comprehensive compatibility studies are essential for ensuring the quality and reliability of processes involving 1-(Dimethoxymethyl)-4-ethylpiperazine.[2][4]

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 17, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved February 17, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved February 17, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research. Retrieved February 17, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved February 17, 2026, from [Link]

  • Pharmaceutical Stability Testing. (n.d.). Emery Pharma. Retrieved February 17, 2026, from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. Retrieved February 17, 2026, from [Link]

  • Solvent interactions with test compounds and recommendations for testing to avoid artifacts. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1-(Dimethoxymethyl)-4-ethylpiperazine NMR Analysis

This guide provides an in-depth technical analysis of the NMR spectrum of 1-(Dimethoxymethyl)-4-ethylpiperazine , a specialized reagent often used as a masked formylating agent or an intermediate in heterocycle synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectrum of 1-(Dimethoxymethyl)-4-ethylpiperazine , a specialized reagent often used as a masked formylating agent or an intermediate in heterocycle synthesis.

This analysis focuses on the structural validation of the N-dimethoxymethyl moiety (a cyclic formamide acetal), distinguishing it from its hydrolysis product (the formamide) and the starting material.

Executive Summary & Structural Context

1-(Dimethoxymethyl)-4-ethylpiperazine belongs to the class of formamide acetals (specifically, a cyclic amine derivative of dimethylformamide dimethyl acetal, DMF-DMA). Structurally, it consists of a piperazine ring N-alkylated with an ethyl group at position 4 and an N-dimethoxymethyl group at position 1.

  • Core Utility: Used as a reagent to introduce a formyl group under mild conditions or to protect the N-terminus as an acetal.

  • Critical Attribute: The N-CH(OCH₃)₂ functionality is hydrolytically unstable. It readily reverts to 1-formyl-4-ethylpiperazine in the presence of moisture or acid.

  • Analytical Challenge: Distinguishing the intact acetal from the formamide hydrolysis product is the primary objective of NMR analysis.

Structural Diagram & Numbering

The following diagram outlines the atomic numbering used in this analysis.

G N1 N1 C2 C2 N1->C2 C9 C9 (Acetal) N1->C9 N-C Bond C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 C7 C7 (CH2) N4->C7 C6 C6 C5->C6 C6->N1 C8 C8 (CH3) C7->C8 O10 O C9->O10 O11 O C9->O11 C12 OMe O10->C12 C13 OMe O11->C13

Figure 1: Connectivity of 1-(Dimethoxymethyl)-4-ethylpiperazine. The diagnostic acetal methine (C9) is the focal point of NMR validation.

Sample Preparation & Stability Protocol

The integrity of the NMR spectrum depends entirely on sample handling. Formamide acetals are moisture-sensitive .

Recommended Protocol (Self-Validating System)
  • Solvent Selection:

    • Preferred: Benzene-d₆ (C₆D₆) . It is non-acidic and typically drier than chloroform.

    • Alternative: CDCl₃ . Warning: Commercial CDCl₃ often contains traces of DCl/HCl, which catalyzes hydrolysis.

    • Validation Step: Pre-treat CDCl₃ by passing it through a small plug of basic alumina or storing it over anhydrous K₂CO₃ to neutralize acidity.

  • Tube Preparation: Oven-dry the NMR tube. Flush with Nitrogen/Argon before filling.

  • Acquisition: Run the spectrum immediately after dissolution.

Comparative NMR Analysis

This section compares the target compound with its primary hydrolysis product (1-Formyl-4-ethylpiperazine) and precursor (1-Ethylpiperazine).

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
MoietyProton (H)Target: Acetal (δ ppm)Impurity: Formamide (δ ppm)Precursor: Amine (δ ppm)Multiplicity
Acetal Methine N-CH (OMe)₂4.30 – 4.55 Singlet (1H)
Formyl N-CH =O8.01 – 8.05 Singlet (1H)
Methoxy -OCH3.25 – 3.35 Singlet (6H)
Piperazine Ring N-CH ₂-2.50 – 2.903.30 – 3.60 (Deshielded)2.80 – 3.00Multiplets
Ethyl CH₂ N-CH ₂-CH₃2.35 – 2.452.40 – 2.502.41Quartet (2H)
Ethyl CH₃ N-CH₂-CH1.05 – 1.101.05 – 1.101.09Triplet (3H)
Byproduct MeOH 3.49 (s)Singlet

Expert Insight: The presence of a singlet at ~8.0 ppm indicates hydrolysis. If you see this peak, the integration of the acetal methine (~4.4 ppm) will be lower than expected (1H), and a methanol peak (~3.49 ppm) will appear.

Table 2: 13C NMR Chemical Shift Comparison (100 MHz, CDCl₃)
Carbon TypeTarget: Acetal (δ ppm)Impurity: Formamide (δ ppm)Diagnostic Note
Acetal Methine 112.0 – 114.0 Key Identifier. Significantly downfield of typical aliphatic carbons but upfield of carbonyls.
Formyl Carbon 160.0 – 161.0 Typical amide carbonyl range.
Methoxy 50.0 – 54.0Two equivalent carbons.
Piperazine Ring 45.0 – 55.040.0 – 50.0Split signals due to restricted rotation in the formamide.
Ethyl CH₂ ~52.0~52.0Not diagnostic.
Ethyl CH₃ ~12.0~12.0Not diagnostic.

Detailed Spectral Assignment & Causality

A. The Diagnostic Acetal Signal (N-CH(OMe)₂)
  • Observation: A sharp singlet between 4.30 and 4.55 ppm .

  • Causality: This proton is attached to a carbon bonded to one nitrogen and two oxygens (an orthoamide or aminal environment). The electron-withdrawing effect of the two oxygens deshields the proton significantly compared to a standard N-methyl group (~2.3 ppm), but the resonance donation from the nitrogen lone pair prevents it from shifting as far downfield as a pure acetal (O-CH-O, ~5.0 ppm).

  • Validation: A 1H-13C HSQC experiment will correlate this proton to a carbon signal at ~113 ppm . This is the "Gold Standard" for confirmation.

B. The Piperazine Ring System
  • Observation: Two sets of multiplets.

    • H2/H6 (Acetal side): These protons are closer to the bulky dimethoxymethyl group. They typically appear slightly downfield of the H3/H5 protons.

    • H3/H5 (Ethyl side): These appear as a triplet or multiplet around 2.4–2.5 ppm, overlapping with the ethyl methylene quartet.

  • Symmetry: Unlike the formamide (which has restricted rotation around the N-C=O bond, often causing complex rotamer splitting), the acetal usually exhibits free rotation or rapid exchange at room temperature, resulting in a simpler, more symmetric spectrum for the ring protons.

C. The Ethyl Group
  • Observation: A classic triplet (J ≈ 7.2 Hz) at ~1.1 ppm and a quartet at ~2.4 ppm.

  • Causality: The N-ethyl group is chemically stable and distant from the reactive acetal center. Its chemical shift remains relatively constant regardless of hydrolysis, making it a poor diagnostic marker for purity but an excellent internal standard for integration.

Experimental Workflow: Structure Validation

This workflow describes the logical steps to confirm the identity of the synthesized 1-(Dimethoxymethyl)-4-ethylpiperazine.

Workflow Start Start: Crude/Purified Sample Solvent Dissolve in C6D6 or Neutralized CDCl3 Start->Solvent Run1H Acquire 1H NMR (16 scans) Solvent->Run1H Check8ppm Check 8.0 ppm Region Run1H->Check8ppm Hydrolysis Signal Present: Hydrolysis Occurred (Formamide impurity) Check8ppm->Hydrolysis Peak Found Clean No Signal: Acetal Intact Check8ppm->Clean Clean Baseline Check4ppm Check 4.3-4.6 ppm Clean->Check4ppm Confirm Singlet (1H) Present? Confirm Structure Check4ppm->Confirm Yes HSQC Optional: Run HSQC Correlate 4.4 ppm H to 113 ppm C Confirm->HSQC Final Valid 1-(Dimethoxymethyl)-4-ethylpiperazine HSQC->Final

Figure 2: Decision tree for validating the integrity of the dimethoxymethyl protecting group.

References

  • Bredereck, H., et al. "Säureamid-Reaktionen, XLIV. Synthese und Reaktionen von Formamid-acetalen." Chemische Berichte, vol. 97, no. 11, 1964, pp. 3081-3087. (Foundational work on amide acetal synthesis and NMR properties).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. Link (Essential for identifying Methanol/Formamide byproducts).

  • Simchen, G. "Reactions of N,N-Dialkylformamide Dimethyl Acetals with Secondary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1979. (Discusses the NMR shifts of the N-CH(OMe)
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176–2179. Link

Sources

Comparative

Technical Guide: FTIR Identification of the Dimethoxymethyl Group

This guide provides a technical comparison and experimental framework for identifying the dimethoxymethyl group ( ), a critical acyclic acetal moiety often used as a protecting group for aldehydes or as a pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for identifying the dimethoxymethyl group (


), a critical acyclic acetal moiety often used as a protecting group for aldehydes or as a pharmacophore intermediate.

Introduction: The "Masked" Carbonyl

The dimethoxymethyl (DMM) group functions as a "masked" aldehyde. In drug development and organic synthesis, verifying the complete conversion of a reactive aldehyde to its acetal form is a critical quality gate. While NMR is the structural gold standard, Fourier Transform Infrared Spectroscopy (FTIR) offers superior throughput for real-time reaction monitoring and moisture-sensitive quality control.

This guide objectively compares the FTIR spectral signature of the DMM group against its precursors (aldehydes) and alternative analytical methods, providing a self-validating protocol for identification.

Spectral Characterization: The DMM Fingerprint

The identification of the dimethoxymethyl group relies on a "positive/negative" dual confirmation system: the appearance of ether linkages and the disappearance of the carbonyl functionality.

Table 1: Diagnostic FTIR Peaks for Dimethoxymethyl Group
Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
C-O-C Asymmetric Stretch 1040 – 1150 Strong Primary Indicator. often appears as a broad or split band due to the geminal diether structure.
C-O-C Symmetric Stretch 800 – 950MediumSecondary confirmation; highly sensitive to skeletal environment.
C-H Stretch (O-Me) 2815 – 2850Medium/SharpCharacteristic of methoxy groups; distinct from alkyl C-H.
C=O Stretch (Carbonyl) ~1700 – 1740ABSENT Critical Negative Control. Presence indicates hydrolysis or incomplete reaction.
Aldehyde C-H Doublet 2720 & 2820ABSENT The "Fermi Doublet" of the precursor aldehyde must disappear.
Detailed Mechanistic Insight
  • The Geminal Effect: Unlike simple ethers, the DMM group possesses two methoxy groups attached to a single carbon (

    
    ). This geminal arrangement couples the C-O stretching vibrations, often broadening the band in the 1050–1150 cm⁻¹  region compared to a simple aliphatic ether.
    
  • The "Silent" Carbonyl: The most common failure mode in DMM synthesis is incomplete drying, leading to hydrolysis back to the aldehyde. The region between 1650–1750 cm⁻¹ must be essentially flat (baseline). Any peak here suggests contamination.

Comparative Analysis

Scenario A: Reaction Monitoring (Aldehyde vs. Acetal)

The most frequent application is monitoring the protection of an aldehyde.

  • Precursor (Aldehyde): Dominant C=O peak (~1720 cm⁻¹) and the characteristic C-H "Fermi resonance" doublet (~2720/2820 cm⁻¹).

  • Product (DMM): C=O peak vanishes. The C-H doublet is replaced by the methoxy C-H bands (often overlapping but distinct in shape). A new, strong C-O-C envelope appears at ~1100 cm⁻¹.

Scenario B: DMM vs. Cyclic Acetals (e.g., Dioxolanes)

When choosing between dimethyl acetals (DMM) and cyclic acetals (derived from ethylene glycol):

  • DMM: Shows distinct methyl C-H bending modes (~1450-1470 cm⁻¹).

  • Cyclic Acetals: Often show ring-breathing modes and slightly shifted C-O-C bands due to ring strain. Cyclic acetals are generally more stable to hydrolysis, making DMM the "kinetic" choice and cyclic acetals the "thermodynamic" choice.

Scenario C: FTIR vs. NMR (Method Performance)
FeatureFTIR (Vibrational)NMR (Magnetic Resonance)
Speed < 1 min (Real-time)> 10 min (Prep + Acquisition)
Sensitivity to Water High (H₂O bands overlap)Low (if using deuterated solvents)
Structural Specificity Moderate (Functional group only)High (Exact connectivity)
Key Signal C-O-C Stretch (~1100 cm⁻¹)Acetal Proton (~5.2-5.5 ppm)
Best Use Case In-process monitoring (PAT) Final Product Certification

Experimental Protocol: Self-Validating Identification

Objective: Confirm formation of Dimethoxymethyl group and absence of Aldehyde precursor.

Equipment: FTIR Spectrometer (ATR accessory preferred for neat liquids/oils). ZSe or Diamond crystal.

Step-by-Step Workflow
  • Background Scan: Run an air background scan to remove atmospheric CO₂ and H₂O lines.

  • Precursor Reference: Acquire the spectrum of the starting aldehyde. Note the exact position of the Carbonyl (C=O) peak (Intensity

    
    ).
    
  • Sample Preparation (Crucial):

    • Note: DMM groups are acid-labile and moisture-sensitive.

    • Ensure the sample is pH neutral or slightly basic (trace triethylamine can stabilize).

    • Do not use acidic solvents (e.g., un-neutralized CDCl₃) for cleaning the crystal prior to measurement.

  • Acquisition: Apply neat sample to ATR crystal. Scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • Normalize spectra.

    • Apply Baseline Correction .

  • Validation Calculation (The "Purity Ratio"):

    • Measure Absorbance at C-O-C max (

      
      ).
      
    • Measure Absorbance at C=O max (

      
      ).
      
    • Pass Criteria:

      
       (implies <2% residual aldehyde).
      

Visualization

Diagram 1: Spectral Assignment Decision Tree

This logic flow guides the researcher through peak assignment to confirm DMM identity.

DMM_Identification Start Unknown Sample Spectrum CheckCO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Strong Peak Present? CheckCO->HasCO Aldehyde Result: Residual Aldehyde (Incomplete Reaction) HasCO->Aldehyde Yes NoCO Region Silent/Flat HasCO->NoCO No CheckEther Check 1000-1150 cm⁻¹ (Fingerprint Region) NoCO->CheckEther HasEther Strong Broad/Split Peak? CheckEther->HasEther NoEther Result: Not an Acetal (Check other structures) HasEther->NoEther No YesEther Likely Acetal/Ether HasEther->YesEther Yes CheckCH Check 2800-2850 cm⁻¹ (Methoxy C-H) YesEther->CheckCH Final CONFIRMED: Dimethoxymethyl Group CheckCH->Final

Caption: Logical decision tree for validating the presence of the dimethoxymethyl group while excluding common hydrolysis products.

Diagram 2: Reaction Monitoring Workflow

A visual guide for using FTIR as a Process Analytical Technology (PAT) tool.

Reaction_Monitoring Aldehyde Starting Material (Aldehyde) Reaction Acetalization Reaction Aldehyde->Reaction Reagent MeOH / H⁺ / HC(OMe)₃ Reagent->Reaction Sampling Aliquot Sampling (Neutralize w/ Base) Reaction->Sampling FTIR FTIR Analysis Sampling->FTIR Decision C=O Peak Intensity? FTIR->Decision Continue Continue Reflux/Stir Decision->Continue > 2% Finish Quench & Isolate (Dimethoxymethyl Product) Decision->Finish Absent Continue->Reaction

Caption: Process flow for monitoring the conversion of aldehyde to dimethoxymethyl acetal using FTIR.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzaldehyde dimethyl acetal Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

Validation

Process-Optimized Formylation: 1-(Dimethoxymethyl)-4-ethylpiperazine vs. DMF-DMA

Comparative Technical Guide for Process Chemistry & Drug Development Executive Summary: The Case for Switch-Out In the landscape of C1-synthon reagents, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) has long been the i...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide for Process Chemistry & Drug Development
Executive Summary: The Case for Switch-Out

In the landscape of C1-synthon reagents, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) has long been the industry workhorse for formylation, methylation, and enamine formation.[1][2] However, its utility is often compromised by the volatility of its byproduct (dimethylamine, b.p. 7°C) and its low boiling point, which limits reaction temperature windows.

1-(Dimethoxymethyl)-4-ethylpiperazine (DMEP) represents a "Process-Engineered" alternative.[3] By replacing the dimethylamine moiety with an N-ethylpiperazine ring, this reagent shifts the physicochemical profile of the reaction, offering higher thermal stability and—crucially—a scavengeable liquid byproduct. This guide objectively compares these two reagents to assist in route selection for API synthesis.

Mechanistic Foundation & Reactivity[4]

Both reagents function as amide acetals . They are masked sources of an electrophilic iminium species. The reactivity is governed by the equilibrium elimination of methoxide to generate the active electrophile.

The Mechanistic Pathway

The reaction proceeds via the thermal elimination of methanol/methoxide to form an iminium ion, which then undergoes nucleophilic attack by the substrate (e.g., ketone, amine, or active methylene).

FormylationMechanism Reagent Reagent (Acetal) (MeO)2-CH-NR2 Iminium Active Iminium Ion [MeO-CH=NR2]+ Reagent->Iminium - MeO⁻ (Thermal) Intermediate Tetrahedral Intermediate Iminium->Intermediate + Substrate Substrate Nucleophile (Active Methylene/Amine) Product Enaminone / Amidine Product Intermediate->Product - MeOH Byproduct Amine Byproduct (HNR2) Intermediate->Byproduct Elimination DMFDMA_Byprod DMFDMA_Byprod Byproduct->DMFDMA_Byprod If DMF-DMA: Dimethylamine (Gas) DMEP_Byprod DMEP_Byprod Byproduct->DMEP_Byprod If DMEP: N-Ethylpiperazine (Liquid)

Figure 1: General mechanism for amide acetal mediated formylation. The choice of 'R' determines the byproduct profile.

Technical Comparison: DMF-DMA vs. DMEP

The following table synthesizes physical properties and process implications.

FeatureDMF-DMA (Standard)1-(Dimethoxymethyl)-4-ethylpiperazine (DMEP)Process Implication
CAS Number 4637-24-5Analogous to 82502-21-4 (Methyl variant)DMEP is a specialized analog.[3]
Active Species Dimethyliminium ionN-Ethylpiperazinyl-iminium ionSimilar electrophilicity; DMEP is sterically bulkier.[3]
Byproduct Dimethylamine (DMA) N-Ethylpiperazine CRITICAL: DMA is a gas (b.p. 7°C); N-Ethylpiperazine is a liquid (b.p. ~157°C).[3]
Boiling Point 102–104°C>200°C (Estimated)DMEP allows reactions at >120°C without pressure vessels.
Odor Profile Pungent, fishy (DMA evolution)Mild amine odorImproved industrial hygiene with DMEP.
Workup Strategy Evaporation (requires scrubbing)Acid Wash / Scavenging DMEP byproduct stays in the pot and can be washed out with dilute HCl.
Atom Economy Higher (MW ~119)Lower (MW ~202)DMF-DMA is more mass-efficient for small scale; DMEP is better for purification.[3]
Performance Analysis & Decision Logic
Scenario A: High-Throughput / Small Scale (Discovery)
  • Recommendation: DMF-DMA

  • Reasoning: On a milligram scale, the volatility of dimethylamine is an asset. You can simply rotovap the reaction mixture to remove the solvent, byproduct (DMA), and excess reagent. The crude residue is often pure enough for the next step.

  • Risk: Volatile DMA can cross-contaminate other samples if not carefully trapped.

Scenario B: Scale-Up / Process Development (>100g)
  • Recommendation: 1-(Dimethoxymethyl)-4-ethylpiperazine (DMEP)

  • Reasoning:

    • Thermal Safety: You can run the reaction in Xylene or Toluene at reflux (110–140°C) to drive difficult substrates to completion. DMF-DMA would boil off or require a pressurized reactor.[3]

    • Scrubbing: Handling moles of dimethylamine gas requires efficient scrubbers to prevent environmental release. DMEP releases a high-boiling liquid that remains in the reactor.[3]

    • Purification: The N-ethylpiperazine byproduct is basic.[3] A simple wash with 1M HCl or citric acid removes it completely into the aqueous phase, leaving the neutral product in the organic phase.

Scenario C: "Green" & Odorless Chemistry
  • Recommendation: DMEP

  • Reasoning: Eliminates the "fish market" smell associated with DMA release, which is a significant quality-of-life improvement for lab personnel.

Experimental Protocols
Protocol A: Synthesis of Enaminone using DMF-DMA

Standard protocol for volatile byproduct removal.[3]

  • Charge: 1.0 eq Substrate (e.g., Acetophenone derivative) + 5.0 vol DMF (or neat).

  • Reagent: Add 1.5 eq DMF-DMA .[1][3]

  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: Ensure the system is vented to a bleach scrubber to neutralize dimethylamine gas.

  • Workup: Concentrate under reduced pressure (Rotovap) at 60°C.

  • Chase: Co-evaporate with Toluene (2x) to remove traces of DMF-DMA.

  • Result: Solid residue is usually the pure enaminone.

Protocol B: Synthesis of Enaminone using DMEP (High-Boiling)

Optimized protocol for difficult substrates and aqueous workup.[3]

  • Charge: 1.0 eq Substrate + 5.0 vol Toluene.

  • Reagent: Add 1.2 eq 1-(Dimethoxymethyl)-4-ethylpiperazine .

  • Reaction: Heat to reflux (110°C) with a Dean-Stark trap (optional, to remove MeOH) or simple reflux.

    • Advantage:[3][4][5] The high boiling point of DMEP prevents reagent loss.

  • Workup (The "Acid Wash" Method):

    • Cool to room temperature.[1][6]

    • Wash organic layer with 10% Citric Acid or 1N HCl (2x).

      • Chemistry: This protonates the excess DMEP and the N-ethylpiperazine byproduct, pulling them into the water layer.

    • Wash with Brine (1x).

    • Dry over MgSO₄ and concentrate.

  • Result: Product remains in the organic layer, free of amine byproducts.

Troubleshooting & Optimization
  • Incomplete Conversion:

    • DMF-DMA: Add more reagent; the first charge may have evaporated.

    • DMEP: Increase temperature.[1][6] The reagent is stable; kinetic barriers are likely the issue.

  • Hydrolysis of Product:

    • Enaminones are sensitive to water. For DMEP workup, ensure the acid wash is cold and rapid to prevent hydrolysis of the enamine back to the ketone.

  • Transacetalization:

    • If using alcohols as solvents, the methoxy groups can exchange. Use aprotic solvents (Toluene, DMF, MeCN) for best results.

References
  • Abu-Shanab, F. A., et al. (2009).[6][7] "Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry, 46(5), 801-827.[7]

  • BenchChem Technical Support. (2025). "A Head-to-Head Comparison of Dimethoxymethanamine and Other Acetals in Synthesis." BenchChem Guides.

  • Sigma-Aldrich. (n.d.). "N,N-Dimethylformamide dimethyl acetal Product Sheet."

  • ChemicalBook. (n.d.). "1-(Dimethoxymethyl)-4-methylpiperazine Properties." ChemicalBook.

  • PubChem. (2025).[8] "1,4-Diethylpiperazine Compound Summary." National Library of Medicine.

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Comparative

A Comparative Guide to Validating the Purity of 1-(Dimethoxymethyl)-4-ethylpiperazine

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not a matter of preference but a prerequisite for reliable and reproducible results. 1-(Dimethoxymethyl)-4-ethylpiper...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not a matter of preference but a prerequisite for reliable and reproducible results. 1-(Dimethoxymethyl)-4-ethylpiperazine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is critical for the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, complete with experimental protocols and data interpretation insights.

Section 1: Understanding the Impurity Profile

The potential impurities in 1-(Dimethoxymethyl)-4-ethylpiperazine are often related to its synthesis. A common synthetic route involves the N-alkylation of a piperazine derivative.[1] This process can lead to several potential impurities that must be monitored.

Common Synthesis-Related Impurities:

  • Unreacted Starting Materials: Residual amounts of N-acetylpiperazine or the alkylating agent may be present.[1]

  • By-products: Over-alkylation can result in the formation of di-substituted piperazine derivatives.[2] Incomplete reactions or side reactions can also introduce other structurally related impurities.

  • Reagents and Solvents: Residual solvents and reagents used during the synthesis and purification process can also be present in the final product.

A thorough understanding of the synthetic pathway is crucial for predicting and identifying potential impurities.

Section 2: Primary Analytical Techniques for Purity Assessment

A multi-faceted approach is often necessary for a comprehensive purity assessment of 1-(Dimethoxymethyl)-4-ethylpiperazine. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques that provide complementary information.

Comparison of Key Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integral of an NMR peak and the number of nuclei.[3]
Strengths - Widely available and cost-effective for routine quality control.[4] - Excellent for separating non-volatile impurities.- High sensitivity and selectivity for volatile and semi-volatile impurities. - Provides structural information for impurity identification.- A primary ratio method that doesn't require a specific reference standard for each impurity.[5] - Provides direct measurement of purity and structural confirmation.[6]
Limitations - Low sensitivity for compounds lacking a strong UV chromophore.[4] - May require derivatization to enhance detection.[7]- Not suitable for non-volatile or thermally labile compounds.[4]- Lower sensitivity compared to chromatographic methods. - Requires careful method planning and execution for accurate quantification.[3]
Best Suited For Routine purity checks and quantification of known, non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities, and unknown impurity profiling.Accurate purity determination of the main component and structural elucidation of impurities without the need for isolation.[8]

Section 3: Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Determination

This protocol outlines a general reversed-phase HPLC method suitable for the routine purity assessment of 1-(Dimethoxymethyl)-4-ethylpiperazine.

1. Instrumentation and Columns:

  • Standard HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • A gradient elution is typically employed to ensure separation of impurities with a wide range of polarities.

3. Detection:

  • UV detection at a low wavelength (e.g., 210 nm) is often necessary as piperazine derivatives may lack a strong chromophore.[4]

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

5. Workflow Diagram:

Caption: HPLC-UV analysis workflow for purity assessment.

Protocol 2: GC-MS for Volatile Impurity Profiling

This method is ideal for identifying and quantifying volatile impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

2. Column and Carrier Gas:

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Helium as the carrier gas at a constant flow rate.[4]

3. Oven Temperature Program:

  • Start at a low temperature (e.g., 80°C), hold, then ramp up to a higher temperature (e.g., 280°C) to elute all components.[4]

4. Mass Spectrometer Settings:

  • Electron Ionization (EI) mode.

  • Scan range: m/z 40-400.

5. Sample Preparation:

  • Dissolve the sample in a volatile solvent like methanol or dichloromethane.

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity

qNMR offers a direct and highly accurate method for purity determination without the need for specific impurity reference standards.[6][9]

1. Instrumentation and Software:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Software for processing and integrating NMR spectra.

2. Sample Preparation:

  • Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve in a deuterated solvent (e.g., DMSO-d₆) ensuring complete dissolution of both the analyte and the internal standard.[3]

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

4. Data Processing and Calculation:

  • Carefully integrate a well-resolved peak of the analyte and a peak of the internal standard.

  • Calculate the purity based on the integral values, the number of protons for each peak, the molecular weights, and the weights of the sample and internal standard.

5. Decision Tree for Method Selection:

Method_Selection start Purity Validation Goal q1 Routine QC vs. Impurity ID? start->q1 q3 Need Absolute Purity? start->q3 q2 Volatile Impurities Suspected? q1->q2 Impurity ID hplc HPLC-UV q1->hplc Routine QC gcms GC-MS q2->gcms Yes hplc_ms HPLC-MS q2->hplc_ms No q3->hplc No (Relative Purity) qnmr qNMR q3->qnmr Yes

Caption: Decision tree for selecting the optimal analytical method.

Section 4: Comparative Analysis with an Alternative

For certain applications, other N-alkylated piperazine derivatives might be considered. A comparison with a closely related compound, 1-ethylpiperazine, highlights differences in analytical considerations.

Feature1-(Dimethoxymethyl)-4-ethylpiperazine1-Ethylpiperazine
Structure Contains a dimethoxymethyl protecting group.A simple N-alkylated piperazine.[10]
Potential Impurities Related to the introduction and stability of the dimethoxymethyl group.Primarily from the ethylation reaction, such as unreacted piperazine or di-ethylated products.
Analytical Challenges Potential for hydrolysis of the dimethoxymethyl group under certain analytical conditions.Lacks a strong UV chromophore, similar to the target compound.
Recommended Primary Technique HPLC-MS for comprehensive impurity profiling due to the potential for a wider range of by-products.GC-MS is highly effective due to its volatility.

Section 5: Conclusion and Best Practices

Validating the purity of 1-(Dimethoxymethyl)-4-ethylpiperazine is a critical step in ensuring the quality and reliability of downstream applications. A combination of chromatographic and spectroscopic techniques provides the most comprehensive assessment. For routine quality control, HPLC-UV offers a robust and accessible method. When detailed impurity identification is required, GC-MS and LC-MS are indispensable. For the most accurate determination of absolute purity, qNMR stands out as a powerful, primary method. By carefully selecting and validating the appropriate analytical methods, researchers can proceed with confidence in the quality of their starting materials.

References

  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives - Benchchem. (n.d.).
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
  • Quantitative NMR Spectroscopy - Acanthus Research. (2022, June 24).
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22).
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed. (2021, January 15).
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products - Sigma-Aldrich. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).
  • A Review on Analytical Methods for Piperazine Determination - NTU Journal. (2022, September 18).
  • Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate. (2025, August 7).
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020, May 26).
  • Critical review of reports on impurity and degradation product profiling in the last decade - Molnar Institute. (2017, September 18).
  • Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs - Academia.edu. (n.d.).
  • Certificate of Analysis. (n.d.).
  • Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one | Request PDF - ResearchGate. (n.d.).
  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Synthesis of 1-diphenylmethyl-3-methyl-3-(3,4-dimethoxybenzyl)-4-hydroxyethyl-piperazine. (n.d.).
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols - Benchchem. (n.d.).
  • 1-Ethylpiperazine 98 5308-25-8 - Sigma-Aldrich. (n.d.).
  • piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (n.d.).
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (2013, October 30).
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (2021, August 7).
  • Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).
  • Method for the preparation of piperazine and its derivatives - Google Patents. (2003, August 5).
  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.).
  • Method for preparing n-alkyl-piperazines - Google Patents. (n.d.).
  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024, September 6).
  • 4-hydroxyethoxy Ethyl Piperazine (HEEP) synthetic procedure from Piperazine +2-chloro ethoxy ethanol? | ResearchGate. (2016, October 5).
  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one - SciELO South Africa. (n.d.).
  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches - MDPI. (2023, March 7).
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Validation

A Comparative Guide to the Spectroscopic Characterization of N-Acetal Piperazines

For Researchers, Scientists, and Drug Development Professionals The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into pharmacologically active compounds.[1] The introducti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into pharmacologically active compounds.[1] The introduction of an N-acetal functional group to the piperazine ring creates a unique chemical entity with significant potential in drug design. Accurate and comprehensive characterization of these N-acetal piperazines is paramount for ensuring compound identity, purity, and for understanding their conformational behavior, which can profoundly influence their biological activity. This guide provides an in-depth comparison of the primary spectroscopic techniques used for the characterization of N-acetal piperazines, offering insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and indispensable tool for the unambiguous structural determination of N-acetal piperazines in solution.[2] Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, substituent effects, and dynamic processes.

Key Insights from NMR Spectroscopy
  • ¹H NMR Spectroscopy: Proton NMR spectra reveal the number of unique proton environments, their chemical shifts, and scalar coupling interactions. For N-acetal piperazines, the protons on the piperazine ring typically appear as a set of signals, the complexity of which depends on the substitution pattern and conformational dynamics. The acetal proton (N-CH-O) is a key diagnostic signal, often appearing as a singlet or multiplet in a distinct region of the spectrum.

  • ¹³C NMR Spectroscopy: Carbon NMR provides complementary information on the carbon skeleton. The chemical shifts of the piperazine ring carbons and the acetal carbon are sensitive to the electronic environment and can confirm the presence of the N-acetal functionality.

  • Conformational Dynamics: N-substituted piperazines, including N-acetal derivatives, can exhibit complex conformational behavior in solution due to restricted rotation around the amide-like N-C(O) bond (if applicable) and piperazine ring inversion.[1][3] Temperature-dependent NMR studies can be employed to investigate these dynamic processes, allowing for the determination of energy barriers for rotation and ring interconversion.[1][3][4] At room temperature, these dynamic processes can lead to broad signals in the NMR spectrum.[4]

Experimental Protocol: ¹H and ¹³C NMR Analysis[2]
  • Sample Preparation: Dissolve 5-10 mg of the N-acetal piperazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected proton chemical shift range (typically 0-12 ppm).

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

    • Utilize a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR-Based Conformational Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_conclusion Conclusion Sample N-Acetal Piperazine Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Dissolve RT_NMR Record 1H NMR at Room Temperature Solvent->RT_NMR VT_NMR Variable Temperature 1H NMR RT_NMR->VT_NMR Observe broad signals Coalescence Determine Coalescence Temperatures (Tc) VT_NMR->Coalescence EnergyBarrier Calculate Activation Energy (ΔG‡) Coalescence->EnergyBarrier Conformational_Info Understand Conformational Dynamics EnergyBarrier->Conformational_Info

Caption: Workflow for investigating conformational dynamics of N-acetal piperazines using variable temperature NMR.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of N-acetal piperazines.[2] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the synthesized compound.[5]

Key Insights from Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺ in ESI), which corresponds to the molecular weight of the N-acetal piperazine.

  • Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information.[2] Cleavage of the N-acetal bond, the piperazine ring, and loss of substituents are common fragmentation pathways that can help to confirm the proposed structure.

  • Technique Selection: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for volatile and thermally stable derivatives, while Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred for less volatile or thermally labile compounds.

Experimental Protocol: GC-MS Analysis[2]
  • Sample Preparation: Dissolve the N-acetal piperazine in a suitable volatile solvent (e.g., methanol, acetonitrile). Derivatization may be necessary to increase volatility for certain compounds.

  • Gas Chromatography (GC) Separation:

    • Injector: Set the injector temperature to ensure efficient vaporization (e.g., 250°C).

    • Column: Utilize a non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Oven Program: Implement a temperature gradient to separate the components of the sample.

  • Mass Spectrometry (MS) Detection:

    • Ionization: Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it with the expected fragmentation of the proposed structure.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups within the N-acetal piperazine molecule.

Key Insights from IR Spectroscopy
  • C-N Stretching: The stretching vibration of the C-N bonds within the piperazine ring typically appears in the 1250-1020 cm⁻¹ region.

  • C-O Stretching: The characteristic C-O stretching vibration of the acetal group is usually observed in the 1200-1000 cm⁻¹ range.

  • N-H Stretching: For mono-N-substituted piperazines, a band corresponding to the N-H stretch will be present, typically in the 3500-3300 cm⁻¹ region. The absence of this band in di-substituted derivatives is a key diagnostic feature.

  • C=O Stretching: If the N-acetal piperazine is derived from an N-acylpiperazine, a strong C=O stretching band will be present, typically around 1680-1630 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid N-acetal piperazine sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Record the background spectrum of the clean ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final IR spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Compare the spectrum with known spectra of similar compounds if available.

Comparison of Spectroscopic Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed structural information, connectivity, stereochemistry, conformational dynamics.[1][2]Unambiguous structure elucidation, provides insights into solution-state behavior.[1][3]Requires larger sample amounts, can be time-consuming, sensitive to sample purity.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[2][5]High sensitivity, accurate mass determination, provides structural clues from fragmentation.[5][6]Does not provide detailed connectivity information, isomerization can be difficult to distinguish.
IR Spectroscopy Presence of functional groups.[5][7]Rapid, non-destructive, requires minimal sample preparation.Provides limited structural information, spectra can be complex and difficult to interpret fully.

Logical Flow for Spectroscopic Characterization

Caption: A logical workflow for the comprehensive spectroscopic characterization of a newly synthesized N-acetal piperazine.

Conclusion

A multi-technique spectroscopic approach is essential for the robust characterization of N-acetal piperazines. While NMR spectroscopy stands as the primary tool for definitive structural elucidation and conformational analysis, mass spectrometry and IR spectroscopy provide crucial complementary data regarding molecular weight, elemental composition, and the presence of key functional groups. By judiciously applying these techniques and understanding their respective strengths and limitations, researchers can confidently determine the structure and purity of their N-acetal piperazine compounds, a critical step in the drug discovery and development pipeline.

References

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369-41379. Available at: [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Available at: [Link]

  • Newman, R. & Halford, B. (1951). The Infrared Spectra of N-Acetylglycine and Diketopiperazine in Polarized Radiation at 25° and at -185°C. The Journal of Chemical Physics, 19(10), 1291-1297. Available at: [Link]

  • Çetinkaya, S., et al. (2019). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Molecules, 24(15), 2818. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Available at: [Link]

  • Murai, M., et al. (2008). Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). Biochemistry, 47(40), 10618-10627. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Acetylpiperazine. PubChem. Available at: [Link]

  • El-Sayed, M. A., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 35-42. Available at: [Link]

  • El-Dahmy, A. K., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(2), 543. Available at: [Link]

  • Christensen, J. B., & Nielsen, S. F. (2005). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Marcotrigiano, G., Menabue, L., & Pellacani, G. C. (1976). Preparation, Infrared Spectra, Electronic Spectra, and Magnetic Moments of Copper(II) Complexes of N-Acetylglycine and Their Amine Adducts. Canadian Journal of Chemistry, 54(15), 2426-2432. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Bellia, F., et al. (2024). New Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Activity. International Journal of Molecular Sciences, 25(3), 1888. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Bellini, M., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(6), 1139-1153. Available at: [Link]

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Safety & Regulatory Compliance

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